molecular formula C9H14O B13066623 4-Cyclopentylbut-2-enal

4-Cyclopentylbut-2-enal

Cat. No.: B13066623
M. Wt: 138.21 g/mol
InChI Key: NBZVSJANHDMWHZ-ONEGZZNKSA-N
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Description

4-Cyclopentylbut-2-enal is an organic compound with the molecular formula C9H14O It features a cyclopentyl group attached to a butenal chain, making it a unique structure in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentylbut-2-enal can be achieved through several methods. One common approach involves the aldol condensation of cyclopentanone with crotonaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like chromatography can be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentylbut-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-Cyclopentylbut-2-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with hydrogen gas in the presence of a palladium catalyst can yield 4-Cyclopentylbutanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or nickel catalysts.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

    Oxidation: 4-Cyclopentylbut-2-enoic acid.

    Reduction: 4-Cyclopentylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopentylbut-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group.

Mechanism of Action

The mechanism of action of 4-Cyclopentylbut-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A precursor in the synthesis of 4-Cyclopentylbut-2-enal.

    Crotonaldehyde: Another precursor used in the aldol condensation reaction.

    4-Cyclopentylbutanol: A reduction product of this compound.

Uniqueness

This compound is unique due to its combination of a cyclopentyl ring and an unsaturated aldehyde group

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(E)-4-cyclopentylbut-2-enal

InChI

InChI=1S/C9H14O/c10-8-4-3-7-9-5-1-2-6-9/h3-4,8-9H,1-2,5-7H2/b4-3+

InChI Key

NBZVSJANHDMWHZ-ONEGZZNKSA-N

Isomeric SMILES

C1CCC(C1)C/C=C/C=O

Canonical SMILES

C1CCC(C1)CC=CC=O

Origin of Product

United States

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